molecular formula C17H21ClFN3O2 B6769158 N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide

N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide

Cat. No.: B6769158
M. Wt: 353.8 g/mol
InChI Key: UJKZGHFVZWLVSR-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-fluorophenyl group, a cyclobutanecarbonylamino group, and an azetidine ring

Properties

IUPAC Name

N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN3O2/c1-10(15-13(18)6-3-7-14(15)19)20-17(24)22-8-12(9-22)21-16(23)11-4-2-5-11/h3,6-7,10-12H,2,4-5,8-9H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKZGHFVZWLVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)NC(=O)N2CC(C2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Introduction of the Cyclobutanecarbonylamino Group: This step involves the acylation of the azetidine ring with cyclobutanecarbonyl chloride under basic conditions.

    Attachment of the Chloro-fluorophenyl Group: The final step involves the coupling of the chloro-fluorophenyl group to the azetidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins or nucleic acids.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural motifs are often found in bioactive molecules, suggesting it could be modified to develop new drugs.

Industry

In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The chloro-fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
  • N-[1-(2-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide
  • N-[1-(2-bromophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide

Uniqueness

N-[1-(2-chloro-6-fluorophenyl)ethyl]-3-(cyclobutanecarbonylamino)azetidine-1-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its binding affinity and specificity for certain biological targets compared to compounds with only one halogen substituent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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